
tert-butyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidine-1-carboxylate, AldrichCPR is a complex organic compound used in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and a dihydroisoquinoline moiety. It is often utilized in the synthesis of pharmaceuticals and other bioactive molecules due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine and dihydroisoquinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include tert-butyl chloroformate and various catalysts to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
tert-Butyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidine-1-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Researchers use it to study enzyme interactions and receptor binding.
Medicine: This compound is a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl bromoacetate
- tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Uniqueness
tert-Butyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidine-1-carboxylate stands out due to its unique combination of a piperidine ring and a dihydroisoquinoline moiety. This structure imparts distinct chemical properties, making it particularly valuable in the synthesis of bioactive molecules and pharmaceuticals .
Propriétés
Formule moléculaire |
C20H30N2O2 |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
tert-butyl 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)22-12-8-16(9-13-22)14-21-11-10-17-6-4-5-7-18(17)15-21/h4-7,16H,8-15H2,1-3H3 |
Clé InChI |
SNNCPCFPJNCHFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCC3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



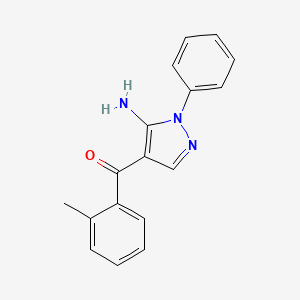
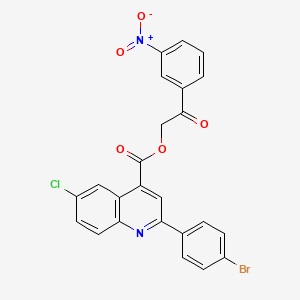
![3-{[1-Hydroxy-4-((E)-{3-[(phenylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12047831.png)
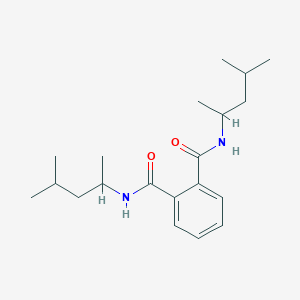
![4-Chloro-2-(methylthio)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B12047838.png)

![1-allyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12047852.png)
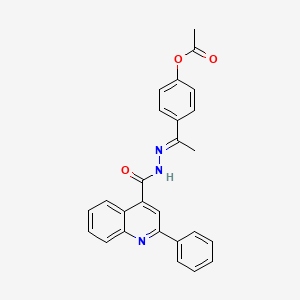
![methyl 4-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B12047869.png)
![[(1R,3S,6S,7R,9R)-9-hydroxy-3-methyl-5-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxatricyclo[4.3.0.03,7]nonan-6-yl]methyl benzoate](/img/structure/B12047873.png)
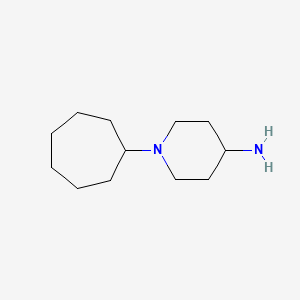
![2-{1-[2-(2-Chloro-phenyl)-acetyl]-piperidin-4-yl)-thiazole-4-carboxylic acid](/img/structure/B12047881.png)

